
Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-((2-éthoxyphényl)carbamoyl)-4-méthyl-2-(3-phénylpropanamido)thiophène-3-carboxylate de méthyle est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé présente un cycle thiophène substitué par plusieurs groupes fonctionnels, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 5-((2-éthoxyphényl)carbamoyl)-4-méthyl-2-(3-phénylpropanamido)thiophène-3-carboxylate de méthyle implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante pourrait inclure :
Formation du cycle thiophène : En partant d'un précurseur thiophène, divers substituants sont introduits par des réactions de substitution électrophile aromatique.
Introduction du groupe carbamoyle : Le groupe 2-éthoxyphénylcarbamoyle peut être introduit par une réaction avec un isocyanate approprié.
Amidation : Le groupe 3-phénylpropanamido est généralement introduit par une réaction d'amidation, où une amine réagit avec un dérivé d'acide carboxylique.
Estérification : La dernière étape implique une estérification pour introduire le groupe ester méthylique.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus afin d'assurer un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de catalyseurs, des conditions réactionnelles contrôlées (température, pression) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-((2-éthoxyphényl)carbamoyl)-4-méthyl-2-(3-phénylpropanamido)thiophène-3-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle thiophène peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) dans des conditions douces.
Réduction : L'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Des agents halogénants ou des nucléophiles comme des amines ou des alcoolates.
Principaux produits
Oxydation : Des sulfoxydes ou des sulfones.
Réduction : Des dérivés d'alcool.
Substitution : Divers dérivés thiophènes substitués en fonction des réactifs utilisés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé peut être utilisé comme bloc de construction pour des molécules plus complexes. Ses multiples groupes fonctionnels permettent des modifications chimiques diverses, ce qui le rend précieux en chimie organique synthétique.
Biologie
En recherche biologique, des dérivés de ce composé pourraient être explorés pour leur potentiel en tant qu'inhibiteurs enzymatiques ou en tant que ligands pour des études de récepteurs.
Médecine
En chimie médicinale, ce composé pourrait être étudié pour ses propriétés pharmacologiques, telles que des activités anti-inflammatoires ou anticancéreuses, en raison de sa complexité structurelle et de la diversité de ses groupes fonctionnels.
Industrie
Dans le secteur industriel, ce composé pourrait trouver des applications dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 5-((2-éthoxyphényl)carbamoyl)-4-méthyl-2-(3-phénylpropanamido)thiophène-3-carboxylate de méthyle dépendrait de son application spécifique. Par exemple, s'il est utilisé comme médicament, il pourrait interagir avec des enzymes ou des récepteurs spécifiques, modulant leur activité. Les cibles moléculaires pourraient inclure des protéines impliquées dans les voies de signalisation ou les processus métaboliques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities, due to its structural complexity and functional group diversity.
Industry
In the industrial sector, this compound might find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 5-((2-ethoxyphenyl)carbamoyl)-4-methyl-2-(3-phenylpropanamido)thiophene-3-carboxylate would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-((2-méthoxyphényl)carbamoyl)-4-méthyl-2-(3-phénylpropanamido)thiophène-3-carboxylate de méthyle
- 5-((2-éthoxyphényl)carbamoyl)-4-méthyl-2-(3-phénylpropanamido)thiophène-3-carboxylate d'éthyle
Unicité
Le 5-((2-éthoxyphényl)carbamoyl)-4-méthyl-2-(3-phénylpropanamido)thiophène-3-carboxylate de méthyle est unique en raison de sa combinaison spécifique de groupes fonctionnels, ce qui peut conférer une réactivité chimique et une activité biologique distinctes par rapport à ses analogues. La présence des groupes éthoxyphényle et phénylpropanamido pourrait améliorer son interaction avec les cibles biologiques ou modifier ses propriétés physiques, telles que la solubilité et la stabilité.
Propriétés
Formule moléculaire |
C25H26N2O5S |
|---|---|
Poids moléculaire |
466.6 g/mol |
Nom IUPAC |
methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C25H26N2O5S/c1-4-32-19-13-9-8-12-18(19)26-23(29)22-16(2)21(25(30)31-3)24(33-22)27-20(28)15-14-17-10-6-5-7-11-17/h5-13H,4,14-15H2,1-3H3,(H,26,29)(H,27,28) |
Clé InChI |
WLPSZHCYMNLWRY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CCC3=CC=CC=C3)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Thieno[3,4-c]pyrrole-4,6(5H)-dione, 1,3-dibromo-5-methyl-](/img/structure/B12075099.png)




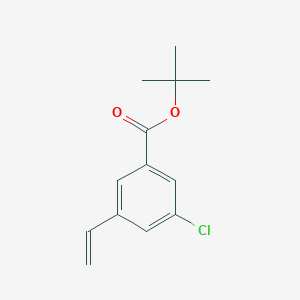
![[[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B12075146.png)
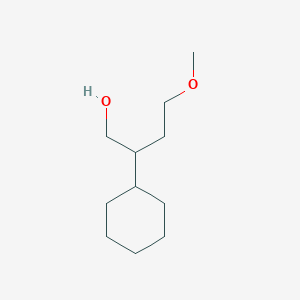
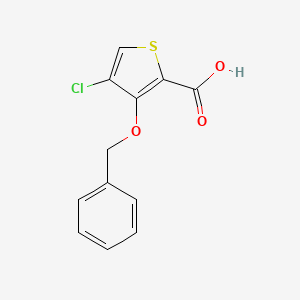
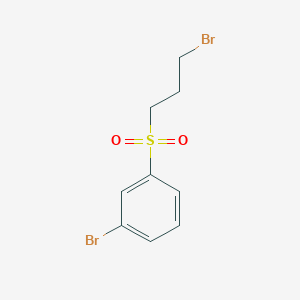
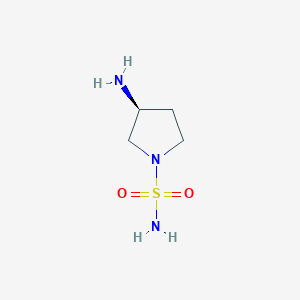
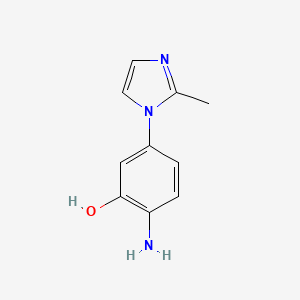

![[[(2R,3S,5R)-5-[5-[2-[6-[[(2S)-2-amino-3-sulfanylpropanoyl]amino]hexylamino]-2-oxoethyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12075187.png)
